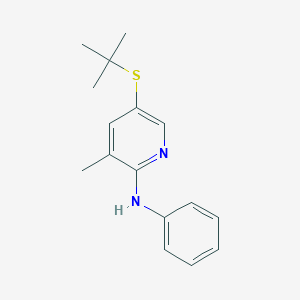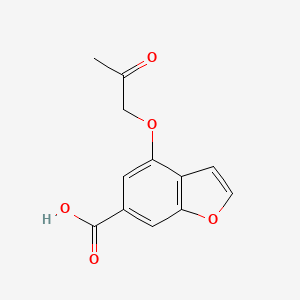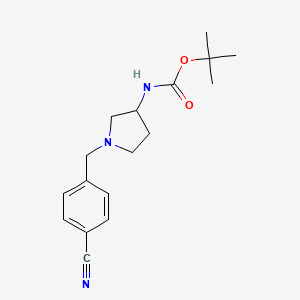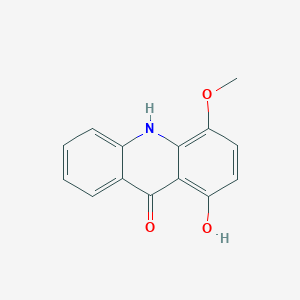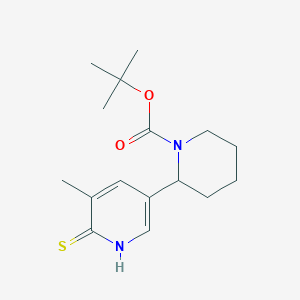![molecular formula C9H8F3NO2 B15058359 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine is a compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a trifluoroethanamine group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine typically involves several key steps. One common synthetic route includes the Pd-catalyzed C-N cross-coupling reaction. This method utilizes a palladium catalyst, such as PdCl2, in combination with ligands like xantphos and a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane at elevated temperatures (e.g., 130°C) . Another approach involves the use of ethyl bromoacetate and sodium hydride (NaH) in dimethylformamide (DMF) at 50°C .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, achieving high conversion rates and selectivity .
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethanamine moiety, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine stands out due to its trifluoroethanamine group, which imparts unique chemical properties. Similar compounds include:
1-(Benzo[d][1,3]dioxol-5-yl)ethanol: This compound lacks the trifluoroethanamine group and has different reactivity and applications.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This derivative is used as a modulator of ATP-binding cassette transporters for the treatment of cystic fibrosis.
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3,8H,4,13H2 |
InChI Key |
JXLZUZPJXBKHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






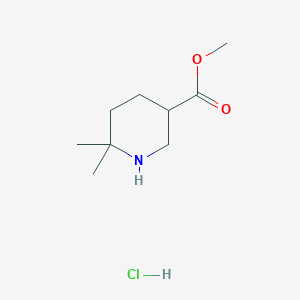
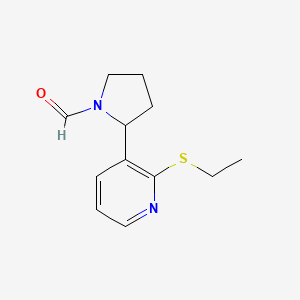
![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
